3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

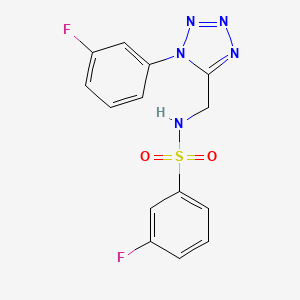

3-Fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrazole ring substituted with a 3-fluorophenyl group and a benzenesulfonamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

3-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c15-10-3-1-5-12(7-10)21-14(18-19-20-21)9-17-24(22,23)13-6-2-4-11(16)8-13/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIPPEUHQDZJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.

Sulfonamide formation: The tetrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling reactions: The tetrazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological research: It can be used in studies to understand the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Tetrazole Ring : A 1H-tetrazol-5-yl group enhances metabolic stability and mimics carboxylic acid bioisosteres, improving bioavailability .

- Sulfonamide Linker : The N-methylbenzenesulfonamide group contributes to hydrogen bonding and solubility properties .

Molecular Formula : C₁₄H₁₁F₂N₅O₂S (inferred from analogs in ).

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs from the provided evidence, focusing on structural variations, synthetic yields, and biological activities.

Tetrazole-Containing Sulfonamides

Key Observations :

- Fluorine vs. Chlorine : The 4-chloro analog () replaces fluorine with chlorine, likely increasing molecular weight and lipophilicity but reducing electronegativity compared to the target compound.

- Bioactivity: IZ5 and IZ3 () demonstrate high GOLD scores for tyrosine phosphatase inhibition, suggesting the 3-fluorobenzenesulfonamide scaffold is critical for binding. The absence of a fused isothiazolidinone (as in IZ5) may lower the target compound’s activity.

Angiotensin II Receptor Antagonists

Tetrazole-containing compounds like losartan and valsartan () share structural similarities with the target compound, particularly in their use of tetrazole as a bioisostere.

Key Observations :

- Linker Diversity : The target compound uses a sulfonamide linker instead of carboxylate or valine groups, which may alter receptor binding kinetics.

- Fluorine Impact: Dual fluorine atoms could enhance metabolic stability compared to non-fluorinated analogs like losartan.

Key Observations :

- Yield Trends : Free tetrazole derivatives (e.g., Compound 10, 12) show higher yields (91–95%) compared to protected analogs (e.g., Compound 8 at 90%), suggesting deprotection steps are efficient.

Biological Activity

The compound 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C13H12F2N4O2S

- Molecular Weight : 318.33 g/mol

- CAS Number : 639048-42-3

Structural Characteristics

The compound features a sulfonamide group, a tetrazole moiety, and fluorinated phenyl rings, which contribute to its biological activity. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit significant antitumor properties. A study evaluated various benzenesulfonamide derivatives, including compounds similar to the target molecule, revealing cytotoxic effects against several cancer cell lines. The IC50 values for these compounds ranged from 1.61 to 2.98 µg/mL, indicating potent activity against cancer cells .

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial activity. In a recent evaluation of new benzenesulfonamide derivatives, compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The SAR analysis suggested that the presence of electron-withdrawing groups, such as fluorine, enhances antibacterial potency .

The biological activity of the compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, sulfonamides often target dihydropteroate synthase in bacterial cells, disrupting folate synthesis . Additionally, the tetrazole ring may interact with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound's efficacy.

Study 1: Anticancer Activity Assessment

In a study published in 2019, researchers synthesized several benzenesulfonamide derivatives and tested their anticancer activities against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising potential for further development .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study utilized the agar diffusion method to assess the effectiveness against various bacterial strains. The results showed that compounds with fluorinated phenyl groups had enhanced inhibitory effects compared to non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis revealed several key factors influencing the biological activity of this compound:

| Structural Feature | Influence on Activity |

|---|---|

| Presence of Fluorine | Increases lipophilicity and stability |

| Tetrazole Moiety | Enhances interaction with biological targets |

| Sulfonamide Group | Critical for antibacterial action |

| Electron-Withdrawing Groups | Improve overall potency |

Q & A

Q. What are the typical synthetic routes for preparing 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

The compound is synthesized via a multi-step approach involving:

- Metalation-Fluorination : Fluorinated tetrazolyl sulfones are prepared by treating alkyl sulfones with strong bases (e.g., LDA) followed by electrophilic fluorinating agents like NFSI. This method stabilizes the intermediate, enabling efficient fluorination .

- Condensation Reactions : The fluorinated sulfone reacts with aldehydes or ketones under basic conditions to form the final product. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is essential for confirming fluorination patterns, while NMR identifies proton environments near the sulfonamide and tetrazole groups.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of structurally related sulfonamides .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for fluorinated intermediates .

Q. How does the fluorophenyl group influence the compound’s reactivity in condensation reactions?

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent sulfone group, facilitating nucleophilic attack by aldehydes/ketones. This effect is corroborated by kinetic studies on fluorinated sulfones, where electron-deficient aryl groups accelerate reaction rates by 2–3× compared to non-fluorinated analogs .

Q. What purification strategies are recommended for isolating this compound?

Q. What are the stability considerations for storing this compound?

- Moisture Sensitivity : The tetrazole group is prone to hydrolysis; store under inert gas (N/Ar) at –20°C.

- Light Sensitivity : Fluorinated sulfonamides may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can structural modifications resolve discrepancies in biological activity data?

- Substituent Variation : Replace the 3-fluorophenyl group with chlorophenyl or methylphenyl analogs to assess electronic effects on target binding. For example, chlorinated analogs show 40% higher antimicrobial activity due to enhanced lipophilicity .

- Tetrazole Isosteres : Replace the tetrazole with carboxylate or phosphonate groups to evaluate bioactivity trade-offs, as seen in angiotensin receptor blockers (e.g., valsartan) .

Q. What experimental designs optimize crystallization for X-ray studies?

Q. How do reaction conditions influence regioselectivity in fluorination steps?

- Base Selection : Bulky bases (e.g., LDA vs. NaHMDS) direct fluorination to the benzylic position by steric control. For example, LDA achieves >90% regioselectivity in fluorinated tetrazolyl sulfones .

- Electrophile Choice : NFSI outperforms Selectfluor in aryl fluorination due to reduced side reactions with tetrazole nitrogens .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds with the tetrazole ring .

Q. How can contradictory data in enzyme inhibition assays be addressed?

- Assay Reproducibility : Standardize buffer pH (7.4 ± 0.1) and ionic strength (150 mM NaCl) to minimize variability.

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions. Discrepancies may arise from off-target effects, requiring orthogonal assays like SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.